1-Acetylpyrrolidine-3-carbaldehyde
Description
Significance of Pyrrolidine (B122466) Cores in Contemporary Heterocyclic Chemistry
The pyrrolidine ring, also known as tetrahydropyrrole, is a cornerstone of modern heterocyclic chemistry. nih.gov Its significance stems from its presence as a core structural component in a vast array of biologically active compounds. nih.govfrontiersin.org This five-membered saturated nitrogen-containing ring is not merely a passive scaffold but an active contributor to the physicochemical and biological properties of the molecules it inhabits. nih.govnih.gov
The versatility of the pyrrolidine core is evident in its widespread occurrence in nature, forming the basis for numerous alkaloids, such as nicotine (B1678760) and hygrine, and the amino acids proline and hydroxyproline. wikipedia.org In the pharmaceutical arena, the pyrrolidine moiety is a privileged structure, found in over 20 FDA-approved drugs. enamine.net These include medications for a range of conditions, from hypertension (e.g., Fosinopril) to diabetes (e.g., Mitiglinide) and neurological disorders (e.g., Piracetam). wikipedia.orgenamine.netwikipedia.org
The utility of the pyrrolidine scaffold in drug discovery can be attributed to several key features:
Three-Dimensionality: The non-planar, puckered nature of the sp3-hybridized pyrrolidine ring allows for the exploration of three-dimensional chemical space, a crucial aspect in designing molecules that can effectively interact with the complex topographies of biological targets like enzymes and receptors. nih.govresearchgate.net
Stereochemistry: The pyrrolidine ring can possess multiple stereocenters, enabling the synthesis of a diverse array of stereoisomers. This is critical as the biological activity of a molecule is often highly dependent on its specific spatial arrangement. nih.gov
Modifiability: The nitrogen atom and the carbon atoms of the pyrrolidine ring can be readily functionalized, allowing for the fine-tuning of a molecule's properties to optimize its biological activity and pharmacokinetic profile. nih.gov
The continuous exploration of pyrrolidine derivatives in medicinal chemistry has led to the development of compounds with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory effects. nih.govfrontiersin.org
Structural Classification and Nomenclature of Pyrrolidine-Based Aldehydes
The systematic naming of pyrrolidine derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The numbering of the pyrrolidine ring begins at the nitrogen atom, which is assigned position 1. The subsequent positions are numbered sequentially around the ring.
Pyrrolidine-based aldehydes are classified based on the position of the aldehyde group (-CHO) on the pyrrolidine ring. For instance, in pyrrolidine-3-carbaldehyde (B2962349), the aldehyde group is attached to the carbon atom at the 3-position of the pyrrolidine ring.
Further classification arises from the substitution on the nitrogen atom. N-acylpyrrolidines are a significant class of derivatives where an acyl group (R-C=O) is attached to the nitrogen atom. nih.gov This substitution significantly influences the chemical and physical properties of the molecule.
Contextual Overview of 1-Acetylpyrrolidine-3-carbaldehyde (B68228) within the Pyrrolidine Chemical Space
This compound is a specific derivative that combines the features of both a pyrrolidine-3-carbaldehyde and an N-acylpyrrolidine. Its structure consists of a pyrrolidine ring with an acetyl group (CH₃CO-) attached to the nitrogen atom (position 1) and a carbaldehyde group (-CHO) attached to the carbon atom at position 3.
This dual functionality makes this compound a versatile building block in organic synthesis. The aldehyde group can participate in a variety of chemical reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition reactions. The N-acetyl group modulates the electronic properties of the pyrrolidine nitrogen and can influence the reactivity of the entire molecule.
Within the broader landscape of pyrrolidine chemistry, this compound serves as a valuable intermediate for the synthesis of more complex and potentially biologically active molecules. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key component in the synthetic chemist's toolbox for accessing novel chemical entities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | This compound |
| Physical Form | Liquid |
| Storage Temperature | Ambient Storage |
Data sourced from multiple references. sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
1-acetylpyrrolidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(10)8-3-2-7(4-8)5-9/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNWBLATBKISDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 1 Acetylpyrrolidine 3 Carbaldehyde and Analogs
Reaction Pathways and Transformation Mechanisms
The reactivity of 1-acetylpyrrolidine-3-carbaldehyde (B68228) can be understood by examining the characteristic reactions of its functional groups and the influence of the heterocyclic core.
The carbaldehyde group is a key site of reactivity in this compound, capable of participating in both electrophilic and nucleophilic reactions.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by various nucleophiles. This reactivity is fundamental to many common transformations. For instance, the aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) or oxidized to a carboxylic acid with oxidizing agents such as potassium permanganate (B83412) ub.edu. The acetyl group on the nitrogen can also undergo nucleophilic substitution ub.edu.
The pyrrolidine (B122466) nitrogen, although acylated, can still influence the reactivity of the aldehyde. In the presence of a secondary amine like pyrrolidine, aldehydes can form enamines, which are nucleophilic at the α-carbon and can participate in various C-C bond-forming reactions. This forms the basis of enamine catalysis, a powerful tool in asymmetric synthesis acs.orgnih.govacs.orgacs.org. Conversely, the reaction of a pyrrolidine derivative with an α,β-unsaturated aldehyde can generate an iminium ion, which is a key intermediate in many organocatalytic reactions ub.eduacs.org. The formation of such iminium ions from aldehydes and secondary amine salts has been a subject of study acs.org.
Furthermore, the aldehyde group can react with primary amines to form imines. For example, (Z,Z)-muconaldehyde reacts with primary amines to yield N-substituted-2-(oxoethyl)pyrroles nih.govosti.gov. This type of condensation is a fundamental reaction of aldehydes.
The following table summarizes the typical reactions of the carbaldehyde group:
| Reaction Type | Reagent/Condition | Product |
| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Nucleophilic Addition | Grignard Reagents, Organolithium Reagents | Secondary Alcohol |
| Imine Formation | Primary Amines | Imine |
| Enamine Formation | Secondary Amines (e.g., Pyrrolidine) | Enamine |
The pyrrolidine ring is generally stable; however, under certain conditions, it can participate in ring-opening and ring-closing reactions. Ring-opening reactions often require activation of the ring, for instance, by forming a quaternary aziridinium (B1262131) or azetidinium ion from a smaller ring precursor nih.gov. The regioselectivity of these ring-opening reactions is influenced by the substituents on the ring nih.gov.
The synthesis of pyrrolidine derivatives frequently involves ring-closing reactions. These can occur through various mechanisms, including intramolecular nucleophilic substitution, reductive amination of dicarbonyl compounds, and cycloaddition reactions. For example, functionalized pyrrolidines can be synthesized via the intramolecular 1,3-dipolar cycloaddition of silyl (B83357) nitronates acs.org. Another approach involves the cyclization of acyclic precursors, such as the ozonolysis of an oxazine (B8389632) followed by intramolecular cyclization of the resulting aminoaldehyde to form a pyrrolidine derivative nih.gov. The formation of the pyrrolidine skeleton can be achieved through the cyclization of acyclic alcohols with sodium hydride nih.gov.
A notable method for forming the pyrrolidine ring is through the ring contraction of pyridines. A photo-promoted reaction of pyridine (B92270) with silylborane can lead to the formation of a pyrrolidine derivative nih.gov.
This compound and its analogs can undergo various intramolecular rearrangements and cyclizations to form more complex heterocyclic systems. These reactions are often driven by the formation of stable ring structures.
Intramolecular cyclization is a common strategy for the synthesis of functionalized pyrrolidines and related structures acs.orgnih.govnih.gov. For example, a chemoselective reduction of an amide carbonyl can lead to the formation of a tricyclic azatricyclodecane core through a putative azomethine ylide intermediate in a single diastereomer acs.org. The synthesis of functionalized pyrrolidine-2,5-diones can be achieved through a sequential Ugi four-component reaction followed by cyclization nih.gov.
Rearrangements such as the Claisen rearrangement have been utilized in the synthesis of complex natural products containing the indolo[2,3-b]quinolone core, which can be accessed through an N-chlorosuccinimide-mediated intramolecular cyclization doi.org. Additionally, Nef-type rearrangements have been studied computationally in the synthesis of pyrrolidinedione derivatives, involving Michael addition, oxygen atom migration, and subsequent cyclization organic-chemistry.org.
Elucidation of Reaction Intermediates
The mechanistic pathways of reactions involving pyrrolidine derivatives are often elucidated by identifying key reaction intermediates.
Iminium ions are frequently proposed as key intermediates in organocatalytic reactions involving pyrrolidine derivatives and α,β-unsaturated aldehydes ub.eduacs.org. These intermediates are formed by the condensation of the secondary amine of the pyrrolidine with the aldehyde. The resulting iminium ion is a powerful electrophile that can be attacked by various nucleophiles. Computational studies have been conducted to assess the stability of pyrrolidine-derived iminium ions and their exchange equilibria with carbonyl compounds ub.eduacs.org. The bioactivation of certain pyrrolidine-substituted compounds can proceed through the formation of endocyclic iminium ions, which can be trapped as reactive intermediates nih.gov.
Azomethine ylides are another class of important intermediates in pyrrolidine chemistry. They are 1,3-dipoles that can undergo [3+2] cycloaddition reactions with various dipolarophiles to afford highly substituted pyrrolidines tandfonline.com. These ylides can be generated from the reaction of chromone-3-carbaldehyde with α-amino acids, which can then undergo 1,5-electrocyclization or be trapped by dipolarophiles researchgate.net. The iridium-catalyzed reductive generation of azomethine ylides from amides and lactams provides a route to functionalized pyrrolidines acs.org.
Radical intermediates have also been implicated in certain pyrrolidine-forming reactions. For example, the copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins is proposed to proceed through a radical intermediate nih.gov.
Catalytic Effects in Reactions Involving Pyrrolidine Derivatives
Pyrrolidine and its derivatives are renowned for their ability to act as organocatalysts in a wide range of chemical transformations acs.orgnih.govacs.orgacs.org. This catalytic activity stems from the ability of the secondary amine to form key reactive intermediates, namely enamines and iminium ions.
In enamine catalysis , the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles. Pyrrolidine-catalyzed homo-aldol condensation of aliphatic aldehydes is a classic example of this reactivity acs.org.
In iminium ion catalysis , the pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation strategy lowers the LUMO of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. This has been widely applied in asymmetric Michael additions and other conjugate addition reactions ub.eduacs.org.
The combination of pyrrolidine-based organocatalysis with transition metal catalysis, known as synergistic catalysis , has emerged as a powerful strategy for novel transformations. For example, the combination of palladium catalysis and pyrrolidine-mediated enamine catalysis has been used for the α-allylic alkylation of aldehydes and ketones acs.org.
The table below highlights some key catalytic applications of pyrrolidine derivatives:
| Catalytic Mode | Intermediate | Typical Reaction |
| Enamine Catalysis | Enamine | Aldol Reaction, Michael Addition |
| Iminium Ion Catalysis | Iminium Ion | Diels-Alder Reaction, Conjugate Addition |
| Synergistic Catalysis | Enamine/Iminium Ion + Metal Complex | α-Allylic Alkylation |
Stereoelectronic Control and Regioselectivity in Chemical Transformations
The stereochemical and regiochemical outcomes of reactions involving this compound and its analogs are governed by a combination of steric and stereoelectronic effects.
Stereoelectronic effects , such as the anomeric and gauche effects, play a crucial role in determining the conformational preferences and reactivity of substituted pyrrolidines. For instance, in difluorinated pyrrolidines, a generalized anomeric effect arising from nN→σ*CF electron delocalization can impart a strong conformational bias, influencing the stereochemical outcome of reactions tandfonline.com. While direct studies on this compound are limited, these principles of stereoelectronic control are transferable.
Regioselectivity is a key consideration in reactions of unsymmetrically substituted pyrrolidines. In reactions involving nucleophilic attack, the site of attack is influenced by both electronic and steric factors. For example, in the palladium-catalyzed arylation of N-alkyl pyrrolines, hydroarylation occurs to give 3-aryl pyrrolidines acs.org. The regioselectivity in the ring-opening of activated aziridines is also highly dependent on the nature of the substituents nih.gov. In the reaction of nonsymmetric pyrrolidines, mixtures of regioisomers are often observed, although certain substituents can direct the reaction to a single isomer. For example, 3-methoxy pyrrolidine gives a single regioisomeric hydrazone in a particular nitrogen-atom insertion reaction acs.orgacs.org.
The presence of the chiral center at the 3-position of this compound can also direct the stereochemical course of reactions at the carbaldehyde group, leading to the formation of diastereomeric products. The stereocontrol in such reactions is often dependent on the specific reagents and reaction conditions employed. For example, effective 1,5-stereocontrol has been observed in the reactions of chiral N-Ts-4-vinylazetidin-2-ones with aldehydes nih.gov.
Stereochemical Control and Analysis in 1 Acetylpyrrolidine 3 Carbaldehyde Synthesis
Chiral Induction and Asymmetric Synthetic Approaches
The synthesis of enantiomerically pure or enriched 1-acetylpyrrolidine-3-carbaldehyde (B68228) relies on the principles of asymmetric synthesis, where a new chiral center is created under the influence of a chiral element. Several key strategies are employed to achieve this chiral induction.
Chiral Pool Synthesis: One of the most direct methods involves starting with a readily available, inexpensive, and enantiomerically pure natural product. Amino acids like L-proline and L-hydroxyproline are common choices for the synthesis of chiral pyrrolidines. mdpi.com For instance, (S)-prolinol, derived from the reduction of proline, can serve as a precursor. mdpi.com Similarly, carbohydrates and chiral β-aminoalcohols represent another valuable source from the chiral pool for constructing substituted pyrrolidines. nih.govnih.gov The synthesis of a new chiral pyrrolidine (B122466) from 2,3-O-isopropylidene-D-erythronolactol, a carbohydrate-derived starting material, exemplifies this approach. mdpi.com
Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product.
Organocatalysis: Chiral pyrrolidine derivatives themselves are powerful organocatalysts. nih.gov New pyrrolidine-based organocatalysts have been synthesized and shown to be effective in promoting reactions like the Michael addition of aldehydes to nitroolefins with high enantioselectivity. nih.gov Catalysts derived from D-prolinamides have been used for the Michael addition of aldehydes to β-nitroalkenes, highlighting the adaptability of the pyrrolidine scaffold. nih.gov
Biocatalysis: Enzymes offer high selectivity under mild conditions. Transaminases, for example, can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving excellent enantiomeric excess (>99.5% ee) for both enantiomers by selecting the appropriate enzyme. nih.govacs.org Strictosidine synthases have also been shown to catalyze the Pictet-Spengler reaction of tryptamine (B22526) with aliphatic aldehydes to produce (R)-configured tetrahydro-β-carbolines, demonstrating the potential of enzymes to create specific stereoisomers. nih.gov
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. For example, early strategies for synthesizing trans-2,5-disubstituted pyrrolidines started from (R)-phenylglycinol, which acts as a chiral auxiliary to direct the stereoselective addition of Grignard reagents. nih.gov
The table below summarizes various asymmetric approaches applicable to the synthesis of chiral pyrrolidines.
| Synthetic Approach | Chiral Source/Catalyst Example | Key Transformation | Typical Selectivity |
| Chiral Pool | L-Hydroxyproline, (S)-Prolinol | Functional group manipulation | Dependent on starting material purity |
| Organocatalysis | Pyrrolidine-based catalysts | Asymmetric Michael Addition | Up to 85% ee nih.gov |
| Biocatalysis | Transaminases | Reductive amination/cyclization | >95% ee acs.org |
| Chiral Auxiliary | (R)-Phenylglycinol | Diastereoselective Grignard addition | High diastereoselectivity nih.gov |
Diastereoselectivity and Enantioselectivity in Pyrrolidine Ring Formation
The formation of the pyrrolidine ring is the key step where stereochemistry is set. Achieving high diastereoselectivity (control over the relative stereochemistry of multiple stereocenters) and enantioselectivity (control over the formation of one enantiomer over the other) is paramount.
1,3-Dipolar Cycloaddition: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is one of the most powerful and atom-economical methods for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.orgrsc.org This reaction can create up to four new contiguous stereocenters with high control. mappingignorance.org The reaction involves an in-situ generated azomethine ylide (the 1,3-dipole) reacting with an alkene (the dipolarophile). wikipedia.org The stereochemical outcome is influenced by the catalyst, the substituents on both the ylide and the dipolarophile, and the reaction conditions. wikipedia.orgfrontiersin.org For instance, three-component reactions involving an amine, an aldehyde, and an olefinic oxindole (B195798) can produce spirooxindole-pyrrolidines with high diastereomeric ratios. nih.gov The use of different dipolarophiles can even switch the regioselectivity of the cycloaddition, providing access to a diverse range of functionalized spirooxindoles with excellent diastereoselectivities (up to >99:1 dr). mdpi.com
Other Cyclization Strategies:
Palladium-Catalyzed Hydroarylation: This method allows for the direct synthesis of 3-substituted pyrrolidines. The reaction of N-alkyl pyrrolines with aryl halides in the presence of a palladium catalyst results in the formation of 3-aryl pyrrolidines. researchgate.netnih.govnih.gov
Nucleophilic Cyclization: A sequence involving azomethine ylide cycloaddition followed by a nucleophilic cyclization has been developed to produce substituted pyrrolidines with high diastereomeric purity, avoiding the common issue of endo/exo mixtures. scholaris.ca
Addition to Chiral Sulfinimines: The highly diastereoselective addition of silyl-substituted organolithium compounds to chiral sulfinimines, followed by intramolecular cyclization, yields N-protected pyrrolidines with excellent diastereoselectivity. nih.govacs.org
The following table presents examples of stereoselective pyrrolidine syntheses with reported selectivity data.
| Reaction Type | Catalyst/Reagent | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1,3-Dipolar Cycloaddition mdpi.com | None (thermal) | Isatin, α-amino acid, maleimide | 17:1 to >99:1 | Not Applicable (racemic) |
| 1,3-Dipolar Cycloaddition nih.gov | Benzoic Acid (BzOH) | THIQ, aldehyde, olefinic oxindole | 6:1 | Not Applicable (racemic) |
| Michael Addition rsc.org | Chiral cis-2,5-disubstituted pyrrolidine | α,β-Unsaturated aldehydes, nitromethane | - | Up to >99% |
| Addition/Cyclization acs.org | Chiral Sulfinimine | Silyl-substituted organolithium | High | High (chiral auxiliary) |
Conformational Analysis and Pseudorotation of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve torsional strain, a phenomenon described by the concept of pseudorotation. The ring exists as a dynamic equilibrium of various "envelope" and "twist" (or "half-chair") conformations. The substituents on the ring, particularly the N-acetyl group and the C3-carbaldehyde group in this compound, significantly influence this conformational equilibrium.
Influence of the N-Acetyl Group: The rotation around the amide C-N bond of the N-acetyl group is restricted, leading to the existence of two distinct rotamers (cis and trans isomers with respect to the C-N bond). These rotamers interconvert slowly on the NMR timescale at room temperature, often resulting in doubled signals in the NMR spectrum. rsc.orgacs.org The barrier to this rotation and the relative populations of the rotamers can be determined by total NMR line shape analysis. rsc.orgacs.org The conformation of the N-acetyl group is coupled with the puckering of the pyrrolidine ring.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For 1-Acetylpyrrolidine-3-carbaldehyde (B68228), a combination of one-dimensional and two-dimensional NMR experiments provides unequivocal assignment of all proton and carbon signals, confirming the presence and connectivity of the pyrrolidine (B122466) ring, the N-acetyl group, and the C-3 carbaldehyde substituent. clockss.orgnih.gov
One-Dimensional NMR (¹H, ¹³C, DEPT)
One-dimensional NMR spectra offer fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the protons on the pyrrolidine ring, and the methyl protons of the acetyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl groups and the nitrogen atom.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Broadband decoupled spectra show a single peak for each chemically non-equivalent carbon. The presence of two carbonyl carbons (one from the amide and one from the aldehyde) is a key diagnostic feature, expected at the downfield end of the spectrum.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons (C). researchgate.net A series of experiments (DEPT-45, DEPT-90, and DEPT-135) are run:
DEPT-90: Shows only signals for CH (methine) carbons.
DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent.
This information is crucial for assigning the carbons of the pyrrolidine ring.
Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: Specific experimental values are not widely published. The data below are expected values based on general principles and data for structurally related compounds.)
| Atom Position | Carbon Type (from DEPT) | Expected ¹³C Chemical Shift (δ, ppm) | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹H Multiplicity |
| C=O (Aldehyde) | C | ~195-205 | ~9.5-10.0 | Singlet (s) or Doublet (d) |
| C=O (Acetyl) | C | ~168-172 | - | - |
| CH₃ (Acetyl) | CH₃ | ~21-23 | ~2.0-2.2 | Singlet (s) |
| C3 (Pyrrolidine) | CH | ~45-55 | ~2.8-3.5 | Multiplet (m) |
| C2 (Pyrrolidine) | CH₂ | ~48-58 | ~3.4-3.8 | Multiplet (m) |
| C5 (Pyrrolidine) | CH₂ | ~44-54 | ~3.3-3.7 | Multiplet (m) |
| C4 (Pyrrolidine) | CH₂ | ~25-35 | ~1.9-2.4 | Multiplet (m) |
Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY)
2D NMR experiments correlate signals within the spectrum to map out the exact bonding network and spatial relationships between atoms, which is essential for unambiguous structural confirmation.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (geminal or vicinal coupling). It is used to trace the proton connectivity within the pyrrolidine ring, for instance, showing correlations between the proton at C3 and its neighbors at C2 and C4.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (¹J-coupling). It allows for the definitive assignment of which proton signal corresponds to which carbon signal in the pyrrolidine ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J-coupling). This is particularly valuable for identifying quaternary carbons, which are invisible in HSQC spectra. For example, HMBC would show correlations from the aldehyde proton to the C3 carbon and from the acetyl methyl protons to the acetyl carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It provides crucial information about the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the pyrrolidine ring.
Table 2: Key Expected 2D NMR Correlations for this compound
| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Information Gained |
| COSY | H on Aldehyde | H on C3 | Confirms proximity of aldehyde to the ring. |
| H on C3 | H's on C2 & C4 | Maps connectivity within the pyrrolidine ring. | |
| HSQC | All H's on ring | Their directly attached C's | Assigns C-H pairs in the pyrrolidine ring. |
| Methyl H's | Methyl C | Assigns the acetyl CH₃ group. | |
| HMBC | Aldehyde H | C3, C2, C4 | Confirms aldehyde position at C3. |
| Methyl H's | Acetyl C=O | Confirms the N-acetyl group structure. | |
| H's on C2, C5 | Acetyl C=O | Confirms N-acetylation of the pyrrolidine. | |
| NOESY | Aldehyde H | H's on C2 / C4 | Provides stereochemical and conformational data. |
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of the exact molecular formula. For this compound (C₇H₁₁NO₂), the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition. This technique is definitive in confirming the molecular formula and distinguishing it from other potential isomers.
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass |
| C₇H₁₁NO₂ | 142.08115 | Experimental data not available in cited sources |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Fragmentation Pattern Analysis
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is useful for analyzing the purity of the compound and studying its fragmentation. In the mass spectrometer, the molecule is ionized and breaks apart into smaller, characteristic fragments. The fragmentation pattern provides clues to the molecule's structure. For aldehydes, common fragmentation pathways include the loss of a hydrogen radical (M-1) or the loss of the entire formyl group (M-29, loss of CHO). The acetyl group and pyrrolidine ring would also produce a characteristic fragmentation pattern.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). It is particularly useful for identifying polar functional groups. Key expected absorptions for this compound would include strong, sharp peaks for the two different carbonyl (C=O) groups. The aldehyde C=O stretch typically appears at a higher wavenumber than the amide C=O stretch.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. While IR is strong for carbonyls, Raman can provide useful information about the C-C and C-N bonds of the pyrrolidine ring skeleton.
Table 4: Expected Vibrational Spectroscopy Data for this compound (Note: Specific experimental values are not widely published. The data below are expected values based on general principles.)
| Functional Group | Vibration Type | Expected IR Absorption (cm⁻¹) | Expected Raman Signal (cm⁻¹) |
| Aldehyde C-H | Stretch | ~2820 and ~2720 (two bands) | Weak |
| Carbonyl (Aldehyde) | C=O Stretch | ~1720-1740 | Moderate to Strong |
| Carbonyl (Amide) | C=O Stretch | ~1630-1660 | Moderate |
| Alkane C-H | Stretch | ~2850-2960 | Strong |
| Amide C-N | Stretch | ~1250-1350 | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the primary chromophores are the carbonyl groups of the aldehyde and the N-acetyl substituent. These groups give rise to characteristic electronic absorptions.
The spectrum is expected to be dominated by two main types of transitions: the n→π* (an electron from a non-bonding n orbital on the oxygen is excited to an anti-bonding π* orbital) and the π→π* transition.
n→π Transition: Aldehydes and ketones typically exhibit a weak absorption band corresponding to the n→π transition in the region of 270-300 nm. masterorganicchemistry.com This transition is formally forbidden by symmetry rules, which accounts for its low intensity (low molar absorptivity, ε). For simple, non-conjugated aldehydes and ketones like propanal or butanone, this peak is a key diagnostic feature. researchgate.net Given that the two carbonyl groups in this compound are not in conjugation with each other, their electronic effects are largely independent. Therefore, a weak absorption band is anticipated in this region for the target compound as well. masterorganicchemistry.com
π→π Transition: A more intense absorption corresponding to the π→π transition is expected to occur at a much shorter wavelength, typically below 200 nm for simple, non-conjugated carbonyl compounds. jove.comjove.com This absorption is often outside the range of standard laboratory UV-Vis spectrophotometers.
The absence of significant conjugation in the molecule means that the absorption maxima (λmax) are not shifted to longer wavelengths (a bathochromic shift), which would otherwise occur in α,β-unsaturated systems. jove.com The UV-Vis spectrum, therefore, serves as a useful tool to confirm the presence of the isolated carbonyl functional groups.
Table 1: Expected UV-Vis Absorption Data for this compound
| Expected λmax (nm) | Electronic Transition | Associated Functional Group(s) | Expected Intensity |
| ~270 - 300 | n→π | Aldehyde Carbonyl, Acetyl Carbonyl | Weak |
| < 200 | π→π | Aldehyde Carbonyl, Acetyl Carbonyl | Strong |
X-Ray Crystallography for Definitive Molecular Structure and Absolute Stereochemistry
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can generate an electron density map and build an atomic model with high precision, defining bond lengths, bond angles, and torsional angles. wordpress.com
While a specific crystal structure for this compound has not been reported in publicly available literature, the principles of the technique and data from related pyrrolidine structures allow for a detailed prediction of the structural information that would be obtained. nih.gov
Molecular Conformation : The five-membered pyrrolidine ring is not planar and adopts a puckered or "envelope" conformation to minimize steric and torsional strain. X-ray analysis would precisely define this pucker, identifying which atoms deviate from the plane and by how much. It would also establish the exact spatial orientation of the N-acetyl and C3-carbaldehyde substituents relative to the ring, including whether they adopt pseudo-equatorial or pseudo-axial positions.
Bond Parameters : The analysis would provide definitive measurements of all bond lengths and angles. This data would confirm the expected geometries, such as the trigonal planar geometry around the carbonyl carbons and the tetrahedral geometry of the saturated ring carbons.
Absolute Stereochemistry : The carbon atom at position 3 (C3) is a chiral center. For a sample containing a single enantiomer, crystallization in a chiral space group allows for the unambiguous determination of the absolute stereochemistry (R or S configuration) using anomalous dispersion effects. acs.org This is a critical capability of X-ray crystallography that is not achievable with most other spectroscopic methods.
Table 2: Illustrative Crystallographic Data Obtainable for a Pyrrolidine Derivative (Note: As no specific crystal structure for this compound is published, this table presents the type of parameters that would be determined, with example values derived from known small molecule crystal structures for illustrative purposes.)
| Parameter | Description | Illustrative Value |
| Crystal System | The crystal lattice system. | Orthorhombic |
| Space Group | The symmetry group of the crystal. | P2₁2₁2₁ |
| a (Å) | Unit cell dimension. | 7.23 |
| b (Å) | Unit cell dimension. | 8.09 |
| c (Å) | Unit cell dimension. | 22.05 |
| α (°) | Unit cell angle. | 90 |
| β (°) | Unit cell angle. | 90 |
| γ (°) | Unit cell angle. | 90 |
| Volume (ų) | Volume of the unit cell. | 1288.9 |
| Z | Number of molecules per unit cell. | 4 |
Computational and Theoretical Studies of 1 Acetylpyrrolidine 3 Carbaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is instrumental in exploring the fundamental properties of molecules like 1-Acetylpyrrolidine-3-carbaldehyde (B68228).
Molecular Geometry and Electronic Structure Determination
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound. By optimizing the molecular geometry, researchers can predict key structural parameters. For instance, calculations on related N-acetylpyrrolidine and pyrrolidine-aldehyde structures help in understanding the planarity of the acetyl group, the puckering of the pyrrolidine (B122466) ring, and the orientation of the aldehyde substituent. researchgate.net
The electronic structure, detailing the distribution of electrons within the molecule, is also elucidated. DFT provides insights into the molecular orbital energies and electron density distribution. This information is crucial for understanding the molecule's polarity, dipole moment, and the nature of its chemical bonds. The analysis of Hirshfeld charges, for example, can quantify the partial charges on each atom, revealing the electrophilic and nucleophilic centers within the molecule. mdpi.com
Table 1: Representative Calculated Geometrical Parameters for a Pyrrolidine Derivative This table presents typical data obtained from DFT calculations on a related pyrrolidine structure to illustrate the type of information generated.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N-C(acetyl) | ~1.37 Å |
| Bond Length | C=O (acetyl) | ~1.24 Å |
| Bond Length | C-C (ring) | ~1.54 Å |
| Bond Angle | C(ring)-N-C(acetyl) | ~125° |
| Dihedral Angle | H-C-C-N (ring) | Varies (defines ring pucker) |
Elucidation of Reaction Mechanisms via Potential Energy Surfaces
By mapping the potential energy surface (PES), DFT calculations can trace the energetic pathway of a chemical reaction. This involves identifying transition states—the highest energy points along the reaction coordinate—and calculating their activation energies. For this compound, this could be applied to understand mechanisms of reactions such as oxidation of the aldehyde, nucleophilic addition to the carbonyl group, or reactions involving the acetyl group. Analyzing the PES provides a detailed, step-by-step view of bond-breaking and bond-forming processes, revealing the feasibility and preferred pathways of various transformations.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
DFT is a powerful tool for predicting various spectroscopic properties. Theoretical calculations of vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of observed spectral bands. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Comparing these predicted spectra with experimental data serves as a crucial validation of the computed molecular structure and provides a more profound understanding of the experimental observations. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com For this compound, MD simulations are invaluable for exploring its conformational landscape. The pyrrolidine ring is not planar and can adopt various puckered conformations (envelope, twist). Similarly, rotation around the N-acetyl bond can lead to different rotamers. MD simulations can track the transitions between these conformations and determine their relative populations, providing a realistic picture of the molecule's flexibility in different environments (e.g., in solution). nih.govresearchgate.net Furthermore, these simulations can model intermolecular interactions between the molecule and solvent or other solutes, which is critical for understanding its behavior in a biological or chemical system. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) and In Silico Modeling for Structural Optimization
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. tandfonline.com While specific QSAR models for this compound are not widely published, the methodology is highly relevant. In a typical QSAR study involving pyrrolidine derivatives, various molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for a set of similar molecules with known activities. nih.govnih.gov Statistical methods are then used to create an equation that predicts activity based on these descriptors. scispace.com
Such models are used for in silico screening of virtual libraries of compounds and for guiding the structural optimization of a lead compound. For example, a QSAR model might suggest that increasing the electrophilicity of the aldehyde carbon while maintaining a specific conformational rigidity could enhance biological activity. scilit.com
Table 2: Common Descriptors Used in QSAR Models for Pyrrolidine Derivatives
| Descriptor Type | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Electron distribution, polar interactions |
| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule |
| Hydrophobic | LogP (octanol-water partition coefficient) | Affinity for nonpolar vs. polar environments |
| Topological | Connectivity indices | Atomic connectivity and branching |
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are key predictors of a molecule's reactivity.
For this compound, the HOMO would likely be associated with regions of high electron density, such as the oxygen atoms or the nitrogen atom, indicating its nucleophilic character. youtube.com Conversely, the LUMO would be centered on electron-deficient sites, like the carbonyl carbons of the aldehyde and acetyl groups, which are susceptible to nucleophilic attack. youtube.comkyoto-u.ac.jp The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
Chemical reactivity indices derived from DFT, such as chemical potential, hardness, softness, and the electrophilicity index, provide quantitative measures of reactivity that are consistent with FMO theory and allow for a more nuanced comparison between different molecules.
Applications and Broader Context in Organic Synthesis and Materials Science
Utility as a Key Synthetic Intermediate for Complex Molecular Architectures
The dual functionality of 1-acetylpyrrolidine-3-carbaldehyde (B68228) renders it an exceptionally useful building block for the assembly of complex molecular structures. The aldehyde group serves as a reactive handle for a variety of transformations, while the N-acetyl group provides stability and influences the stereochemical outcome of reactions.
The aldehyde can undergo a range of chemical reactions:
Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding 1-acetylpyrrolidine-3-carboxylic acid, using standard oxidizing agents. Current time information in Bangalore, IN.
Reduction: It can be reduced to a primary alcohol (1-acetylpyrrolidine-3-methanol) with reducing agents like sodium borohydride (B1222165). Current time information in Bangalore, IN.
Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This is fundamental to chain extension and the introduction of new functional groups.
Cycloaddition Reactions: The molecule can participate in cycloaddition reactions. For instance, the aldehyde can be converted into an azomethine ylide, which can then undergo [3+2] cycloadditions with dipolarophiles to construct polycyclic pyrrolidine-containing systems. dur.ac.ukresearchgate.net
These reactions allow chemists to elaborate on the pyrrolidine (B122466) core, building intricate and densely functionalized molecules. The pyrrolidine ring itself is a privileged scaffold, appearing in numerous natural products and FDA-approved drugs, which underscores the importance of intermediates like this compound in medicinal chemistry and drug discovery. dur.ac.ukrsc.orgnih.gov The strategic modification of this intermediate enables the synthesis of diverse molecular architectures, including precursors for valuable pharmaceuticals. mdpi.com
Application as a Scaffold for the Development of Novel Heterocyclic Compounds
The pyrrolidine ring is a cornerstone in the design of novel heterocyclic compounds due to its three-dimensional structure and its ability to serve as a robust scaffold. rsc.orgnih.gov this compound is an ideal starting point for creating a diverse library of new heterocyclic systems.
The aldehyde functionality is a key feature that facilitates the construction of fused or spirocyclic ring systems. For example, it can participate in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to produce complex products. rsc.org Such reactions, often catalyzed, can lead to the formation of polysubstituted pyrrolidines and other elaborate heterocyclic structures. tandfonline.com
Furthermore, the aldehyde can be used to generate azomethine ylides for 1,3-dipolar cycloaddition reactions, a powerful method for synthesizing five-membered heterocycles. rsc.org This strategy has been employed to create a variety of complex structures, including spiro[pyrrolidine-3,3′-oxindoles] and other polycyclic systems with potential biological activity. rsc.org The reaction of similar aldehyde-containing heterocycles with amino acids can lead to the formation of substituted pyrroles and other complex nitrogen-containing heterocycles. researchgate.net
| Reaction Type | Description | Resulting Heterocycles | Reference |
| Multicomponent Reactions (MCRs) | Efficient one-pot synthesis involving three or more starting materials. The aldehyde group is a key reactive component. | Polysubstituted pyrrolidines, Pyrrolidine-2,3-diones | rsc.orgtandfonline.com |
| 1,3-Dipolar Cycloaddition | Generation of an azomethine ylide from the aldehyde, followed by reaction with a dipolarophile. | Spiro-pyrrolidines, Fused pyrrolidine systems | dur.ac.ukrsc.org |
| Condensation & Cyclization | Reaction with α-amino acids or other bifunctional reagents leading to cyclization. | Substituted pyrroles, Pyrrolizidines | researchgate.netacs.org |
Contribution to the Synthesis of Advanced Materials with Defined Structural Features
While direct applications of this compound in materials science are not extensively documented, its structural motifs are highly relevant to the development of advanced functional materials. The pyrrolidine core and the reactive aldehyde group offer significant potential for creating polymers and materials with specific, well-defined properties.
Aldehyde-functionalized polymers are recognized as valuable platforms for post-polymerization modification. nih.govdigitellinc.com The aldehyde group can undergo "click" reactions, such as condensation with hydrazines or alkoxyamines, to easily attach other molecules to a polymer backbone. nih.gov This allows for the synthesis of functional materials with tailored properties. For instance, thiophene-based polymers bearing aldehyde groups have been shown to be valuable for creating functionalizable and adhesive semiconducting materials. acs.org By analogy, a polymer incorporating the this compound unit could be functionalized for applications in sensing, catalysis, or biomedicine.
Furthermore, the pyrrolidine moiety itself is a key component in various advanced materials:
Porous Organic Polymers (POPs): Chiral pyrrolidine units have been incorporated into the framework of porous polymers to create heterogeneous organocatalysts that can perform asymmetric reactions in water. rsc.org
Metal-Organic and Covalent-Organic Frameworks (MOFs & COFs): Pyrrolidine derivatives are used to functionalize MOFs and COFs, creating chiral materials for catalysis and separation. rsc.org
Liquid Crystals: Pyrrolidinium-based ionic liquid crystals have been developed, demonstrating that the five-membered ring can be a core component of mesogenic materials. researchgate.net
The well-known polymer Polyvinylpyrrolidone (PVP), made from the related monomer N-vinylpyrrolidone, highlights the utility of the pyrrolidone structure in creating materials with exceptional properties like water solubility and biocompatibility, leading to widespread use in medicine, personal care products, and various technical applications. wikipedia.org This demonstrates the inherent potential of the pyrrolidone scaffold in materials science.
Precursor for Chirally Enriched Building Blocks in Stereoselective Synthesis
Stereoselectivity is paramount in the synthesis of many pharmaceuticals and biologically active molecules, where only one enantiomer exhibits the desired therapeutic effect. This compound can be prepared as a chirally enriched compound, making it a valuable precursor for stereoselective synthesis. rsc.org
The synthesis of enantiomerically pure or enriched compounds can be achieved through several strategies, including the use of a "chiral pool," where a readily available chiral molecule is used as the starting material. rsc.org Asymmetric synthesis can also be achieved using chiral auxiliaries or through catalytic enantioselective reactions. rsc.org For example, metal-catalyzed asymmetric 1,3-dipolar cycloadditions provide a route to homochiral pyrrolidines. researchgate.net The ability to synthesize this compound with high enantiomeric excess establishes it as a key chiral building block. Current time information in Bangalore, IN.
Once obtained in an enantiopure form, this compound allows for the transfer of chirality to new, more complex molecules. The stereocenter on the pyrrolidine ring can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of a specific stereoisomer of the target product. This is crucial in drug development, as different stereoisomers can have vastly different biological profiles. nih.gov The use of chiral pyrrolidine derivatives as organocatalysts or as key intermediates in the synthesis of complex natural products and drugs is well-established. mdpi.commdpi.com
| Strategy | Description | Relevance to this compound | Reference |
| Chiral Pool Synthesis | Using an enantiomerically pure natural product (e.g., an amino acid) as a starting material. | A chiral precursor can be used to synthesize an enantiopure version of the aldehyde. | mdpi.comrsc.org |
| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct a stereoselective reaction. | An auxiliary could be used in reactions involving the aldehyde or a derivative. | rsc.org |
| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | Catalytic methods can be used to create the chiral center on the pyrrolidine ring or in reactions using the aldehyde. | researchgate.netmdpi.com |
Q & A
Q. Q1. What are the standard synthetic routes for 1-acetylpyrrolidine-3-carbaldehyde, and how can purity be optimized?
Methodological Answer: The synthesis typically involves functionalization of the pyrrolidine scaffold. A common approach is the acetylation of pyrrolidine-3-carbaldehyde using acetyl chloride in the presence of a base (e.g., triethylamine) to yield the acetylated product . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the compound. Purity optimization requires monitoring by TLC and confirmation via -NMR to detect residual solvents or unreacted precursors .
Q. Q2. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- - and -NMR : To confirm the acetyl group (δ ~2.0–2.1 ppm for CH) and aldehyde proton (δ ~9.5–10.0 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch for acetyl) and ~2800 cm (aldehyde C-H stretch) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research: Structural and Functional Analysis
Q. Q3. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELXL refinement (via the SHELX suite) can determine bond angles, dihedral angles, and absolute configuration . Crystallization conditions (e.g., slow evaporation in dichloromethane/hexane) must be optimized to obtain high-quality crystals. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. Q4. What computational methods are suitable for predicting the reactivity of the aldehyde group in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) Simulations : Study solvation effects on aldehyde reactivity in polar solvents (e.g., DMSO) .
- Docking Studies : For biological applications, simulate interactions with target proteins (e.g., enzymes requiring aldehyde-containing inhibitors) .
Biological and Materials Science Applications
Q. Q5. How can this compound serve as a building block in drug discovery?
Methodological Answer: The aldehyde group enables conjugation via reductive amination or Schiff base formation. For example:
Q. Q6. What role does this compound play in designing supramolecular architectures?
Methodological Answer: The aldehyde group participates in dynamic covalent chemistry (e.g., formation of imine-linked cages or polymers). For instance:
- Self-Assembly : Combine with diaminopyridines in aqueous media to form pH-responsive networks .
- Coordination Polymers : React with metal ions (e.g., Zn) to create frameworks for catalysis or gas storage .
Data Contradiction and Reproducibility
Q. Q7. How should researchers address discrepancies in reported solubility data for this compound?
Methodological Answer:
- Systematic Solubility Testing : Use standardized protocols (e.g., shake-flask method) across solvents (DMSO, ethanol, water).
- Control for Hygroscopicity : The aldehyde group may absorb moisture, altering solubility. Use anhydrous solvents and inert atmospheres .
- Cross-Validate : Compare results with structurally analogous compounds (e.g., pyridine-3-carbaldehyde derivatives) .
Q. Q8. Why might NMR spectra of this compound vary between research groups?
Methodological Answer: Variations arise from:
- Solvent Effects : Chemical shifts differ in CDCl vs. DMSO-d.
- Tautomerism : The aldehyde may exist in equilibrium with hydrate forms in protic solvents.
- Impurity Profiles : Residual acetylating agents (e.g., acetic anhydride) can introduce extraneous peaks. Always report solvent, temperature, and purification methods .
Safety and Handling in Academic Settings
Q. Q9. What safety protocols are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
